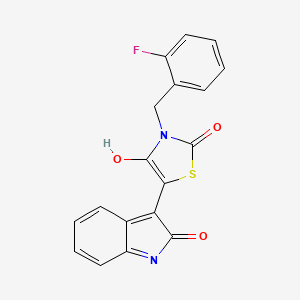
Lys(Z)-OBzl.TosOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lys(Z)-OBzl.TosOH, also known as Nα,Nε-Di-Z-L-lysine benzyl ester p-toluenesulfonate, is a derivative of lysine, an essential amino acid. This compound is often used in peptide synthesis and as a protecting group for lysine residues in peptide chains. The Z group (benzyloxycarbonyl) is a common protecting group used to prevent unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys(Z)-OBzl.TosOH typically involves the protection of the amino groups of lysine with benzyloxycarbonyl (Z) groups. The process begins with the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide to form Nα,Nε-Di-Z-L-lysine. This intermediate is then esterified with benzyl alcohol in the presence of a catalyst like p-toluenesulfonic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Lys(Z)-OBzl.TosOH undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Nα,Nε-Di-Z-L-lysine and benzyl alcohol.
Deprotection: The Z groups can be removed by hydrogenation or treatment with strong acids like trifluoroacetic acid, yielding free lysine.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Deprotection: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Nα,Nε-Di-Z-L-lysine and benzyl alcohol.
Deprotection: Free lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Scientific Research Applications
Lys(Z)-OBzl.TosOH has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for lysine residues to prevent side reactions during peptide chain elongation.
Bioconjugation: Employed in the synthesis of bioconjugates for drug delivery and imaging applications.
Protein Engineering: Utilized in the modification of proteins to study structure-function relationships.
Medicinal Chemistry: Used in the design of peptide-based drugs and inhibitors.
Mechanism of Action
The primary mechanism of action of Lys(Z)-OBzl.TosOH involves its role as a protecting group in peptide synthesis. The Z groups protect the amino groups of lysine from unwanted reactions, allowing for selective modification of other functional groups. The benzyl ester group can be selectively removed under mild conditions, enabling the release of the protected lysine residue .
Comparison with Similar Compounds
Similar Compounds
Nα-Fmoc-Nε-Z-L-lysine: Another lysine derivative with a different protecting group (Fmoc) used in peptide synthesis.
Nα-Boc-Nε-Z-L-lysine: A lysine derivative with a Boc protecting group, offering different deprotection conditions.
Nα,Nε-Di-Boc-L-lysine: A lysine derivative with two Boc groups, providing alternative protection strategies.
Uniqueness
Lys(Z)-OBzl.TosOH is unique due to its combination of Z and benzyl ester protecting groups, which offer specific advantages in terms of stability and ease of removal. The use of p-toluenesulfonate as a counterion enhances the solubility and handling of the compound in various solvents .
Properties
Molecular Formula |
C28H34N2O7S |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
benzyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10) |
InChI Key |
PERBHXHGFSEBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-[(3-Cyanophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12497284.png)
![Ethyl 3-{[(4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497292.png)
![N-(4-{5-[(furan-2-ylcarbonyl)amino]-1H,1'H-2,5'-bibenzimidazol-2'-yl}phenyl)furan-2-carboxamide](/img/structure/B12497297.png)


![1-(4-tert-butyl-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B12497315.png)
![5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497331.png)




![N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12497350.png)
